Stereochemical Specificity: (+)-JQ-1 Active Enantiomer vs. Inactive (-)-JQ-1
The biological activity of JQ1 is entirely stereospecific. The (S)-(+) enantiomer, (+)-JQ-1, is the potent BET inhibitor. Its (R)-(-) enantiomer, (-)-JQ-1 (CAS 1268524-71-5), exhibits no significant interaction with any bromodomain and serves strictly as a negative control . Functional studies demonstrate that (+)-JQ-1 dose-dependently promotes adenoviral infection and gene delivery in epithelial and lymphocyte cells, whereas (-)-JQ-1 is completely inactive in this assay, confirming that target engagement is exclusively mediated by the (+) stereoisomer [1].
| Evidence Dimension | Bromodomain binding activity (BRD1-4 panel) |
|---|---|
| Target Compound Data | Potent inhibition (see specific IC50/Kd values for each BRD) |
| Comparator Or Baseline | (-)-JQ-1 (inactive enantiomer, CAS 1268524-71-5): exhibits no significant interaction with BRD1-4 or other bromodomains |
| Quantified Difference | Functional activity is exclusive to (+)-JQ-1; (-)-JQ-1 is completely inert |
| Conditions | Bromodomain binding assays and cellular adenoviral transduction models |
Why This Matters
Procurement of the incorrect enantiomer or racemic mixture invalidates any functional assay, making stereochemical purity a critical procurement specification for reproducible research.
- [1] Schreiber A, Viemann D, Schöning J, Schloer S, Mecate Zambrano A, Brunotte L, Faist A, Schöfbänker M, Hrincius E, Hoffmann H, Hoffmann M, Pöhlmann S, Rescher U, Planz O, Ludwig S. Enhancement of adenovirus infection and adenoviral vector-mediated gene delivery by bromodomain inhibitor JQ1. Sci Rep. 2018 Aug 1;8(1):11554. View Source
